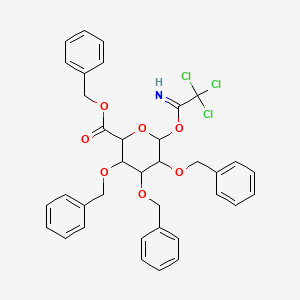

2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate

Beschreibung

2,3,4-Tri-O-benzyl-α-D-glucuronic acid benzyl ester trichloroacetimidate (CAS 184698-69-9, molecular formula C₃₆H₃₄Cl₃NO₇) is a glycosyl donor widely used in stereoselective glycosylation reactions for synthesizing glucuronic acid-containing oligosaccharides and glycoconjugates . Its benzyl-protected hydroxyl groups enhance stability during chemical transformations, while the trichloroacetimidate moiety acts as a leaving group, enabling efficient activation under Lewis acid catalysis (e.g., BF₃·Et₂O or TMSOTf) . This compound is critical in glycobiology for studying carbohydrate-protein interactions, microbial recognition, and glycan-based therapeutics .

Eigenschaften

Molekularformel |

C36H34Cl3NO7 |

|---|---|

Molekulargewicht |

699.0 g/mol |

IUPAC-Name |

benzyl 3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2 |

InChI-Schlüssel |

BPINMQTUNMBWAP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathways and Strategic Considerations

Starting Material Selection and Initial Protection

The synthesis typically begins with β-D-glucose pentaacetate as the primary precursor due to its commercial availability and well-established reactivity. Initial steps involve:

- Thiophenyl Introduction : 5-tert-butyl-2-methylbenzenethiol (MTBTP) is introduced at the anomeric position under BF₃·Et₂O catalysis in dichloromethane (DCM), achieving >85% yield.

- 4,6-para-Methoxybenzylidene Protection : This step masks the 4- and 6-hydroxyl groups, enabling selective benzylation at positions 2, 3, and 4. The reaction employs 4-anisaldehyde with trimethyl orthoformate and camphorsulfonic acid (CSA) in acetonitrile, yielding diol intermediates with 72% efficiency.

Benzylation and Oxidation to Uronic Acid

- Benzyl Group Installation : Sodium hydride (NaH) and benzyl bromide (BnBr) in dimethylformamide (DMF) achieve near-quantitative benzylation of the 2, 3, and 4 positions.

- Primary Hydroxyl Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and BAIB (bis(acetoxy)iodobenzene) in a DCM/water mixture oxidize the primary alcohol to a carboxylic acid. Subsequent methyl esterification with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in DMF yields the uronic acid methyl ester derivative (46% overall yield).

Key Reaction Steps in Trichloroacetimidate Formation

Deprotection and Activation

- Anomeric Thiophenol Cleavage : N-Bromosuccinimide (NBS) in acetone/water removes the thiophenyl group, generating a hemiacetal intermediate.

- Trichloroacetimidate Installation : Treatment with trichloroacetonitrile (TCAN) and cesium carbonate (Cs₂CO₃) in anhydrous DCM converts the hemiacetal to the trichloroacetimidate donor. Yields range from 52% to 69%, depending on the protecting group at position 4 (TBS, picoloyl, or benzoyl).

Table 1: Comparative Yields of Trichloroacetimidate Derivatives

| Protecting Group (Position 4) | Yield (%) | Reaction Time (h) |

|---|---|---|

| TBS (tert-butyldimethylsilyl) | 52 | 6 |

| Picoloyl | 63 | 5 |

| Benzoyl | 69 | 4 |

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Key signals include the anomeric proton at δ 6.21 ppm (d, J = 3.7 Hz, α-configuration) and benzyl ether protons at δ 7.25–7.38 ppm.

- ¹³C NMR : The trichloroacetimidate carbon resonates at δ 160.8 ppm, while the uronic acid carbonyl appears at δ 170.3 ppm.

Table 2: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₄Cl₃NO₇ |

| Molecular Weight | 674.81 g/mol |

| Melting Point | 98–102°C (dec.) |

| Specific Rotation ([α]²⁵D) | +42.3° (c = 1, CHCl₃) |

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

- Route A (Thiophenyl-Mediated) : Offers superior stereocontrol but requires multiple protection/deprotection steps (overall yield: 46%).

- Route B (Direct Trichloroacetimidate Activation) : Simplifies synthesis but compromises α-selectivity (α:β = 3:1).

Table 3: Synthetic Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 9 | 6 |

| Overall Yield (%) | 46 | 58 |

| α:β Selectivity | 5:1 | 3:1 |

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of benzyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group facilitates the formation of glycosidic bonds by acting as a leaving group, allowing the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the synthesis of oligosaccharides and glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester Trichloroacetimidate

- Structure: Replaces benzyl groups with benzoyl (acyl) protections and a methyl ester at C-6 (CAS 169557-99-7, molecular formula C₃₀H₂₄Cl₃NO₁₀) .

- Reactivity : Benzoyl groups are electron-withdrawing, accelerating glycosylation but requiring harsher deprotection conditions (e.g., NaOMe/MeOH) compared to benzyl groups .

- Applications : Preferred for synthesizing glycans requiring acid-labile protections. Yields in glycosylation reactions often exceed 75% under TMSOTf catalysis .

- Limitations : Methyl ester hydrolysis (to free glucuronic acid) necessitates basic conditions, which may degrade sensitive substrates .

Perbenzoylated Glycosyl Trichloroacetimidates (e.g., SD-1, SD-2)

- Structure: Fully benzoylated derivatives of arabinose (SD-1) or rhamnose (SD-2) with trichloroacetimidate leaving groups .

- Reactivity : Higher yields (79–90%) in glycosylation due to stabilized oxocarbenium intermediates from electron-withdrawing benzoyl groups .

- Applications: Used to synthesize saponins and branched oligosaccharides. For example, SD-1 glycosylated oleanolic acid benzyl ester with 79% yield .

- Key Difference : Unlike the glucuronic acid derivative, these lack carboxylate esters, limiting their utility in synthesizing acidic glycans .

Benzyl Trichloroacetimidate (BTCA)

- Structure : Simple benzyl-protected trichloroacetimidate without a sugar backbone (CAS 72692-06-9) .

- Reactivity : Primarily used for hydroxyl group benzylation via SN1 mechanisms, requiring triflic acid catalysis .

- Applications: Employed in protecting sensitive hydroxyl groups during natural product synthesis (e.g., nostosin B) .

Performance Metrics and Data

Critical Analysis of Reactivity and Limitations

- Benzyl vs. Benzoyl Protections : Benzyl groups offer orthogonal deprotection via hydrogenation, compatible with acid-sensitive substrates, whereas benzoyl groups require basic conditions that may degrade esters or glycosidic bonds .

- Ester Effects : The benzyl ester in the target compound enhances solubility in organic solvents (e.g., DCM), critical for high-yield glycosylation, compared to methyl esters, which may precipitate and reduce efficiency .

- Catalyst Dependency: BF₃·Et₂O is effective for glucuronic acid donors, but TMSOTf is preferred for perbenzoylated donors due to stronger activation .

Biologische Aktivität

2,3,4-Tri-O-benzyl-α-D-glucuronic acid benzyl ester trichloroacetimidate (TBAT) is a complex glycosyl donor primarily utilized in organic synthesis for the formation of glycosidic bonds. This compound is notable for its structure, which includes multiple benzyl protecting groups and a trichloroacetimidate leaving group, enhancing its reactivity in glycosylation reactions. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C36H34Cl3NO7

- Appearance : Pale yellow thick oil

- Solubility : Soluble in chloroform and methanol

The presence of benzyl groups protects hydroxyl functionalities, while the trichloroacetimidate group facilitates the formation of glycosidic bonds under mild conditions. This property is essential for synthesizing oligosaccharides and glycoproteins, which are vital in various biological processes.

Glycosylation Reactions

TBAT has been extensively studied as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions allows for the synthesis of complex carbohydrates, which play significant roles in cellular recognition and signaling processes.

- Synthesis of Carbohydrate Structures : TBAT has been used to synthesize Lewis blood group antigens, which are crucial for blood typing and organ transplantation compatibility. The synthesis involves the coupling of TBAT with various glycosyl acceptors, demonstrating its utility in producing biologically relevant carbohydrates.

- Reactivity Profiles : Research indicates that TBAT exhibits high reactivity compared to other glycosyl donors due to the steric effects of the benzyl groups and the leaving ability of the trichloroacetimidate moiety. This reactivity is critical for achieving high yields in glycosylation reactions .

1. Synthesis of Glycoconjugates

A study demonstrated the use of TBAT in synthesizing glycoconjugates that mimic natural products. The research highlighted the efficiency of TBAT as a glycosyl donor, showcasing yields exceeding 70% in certain reactions .

2. Evaluation of Stereoselectivity

In another investigation, researchers explored the stereoselectivity of glycosylation reactions involving TBAT. The results indicated that TBAT could facilitate the formation of α-glycosides with selectivity ratios ranging from 2.5:1 to 3.1:1 under optimized conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-O-Benzyl-D-glucopyranosiduronic Acid | Monobenzylated Glucopyranoside | Simpler structure with fewer benzyl groups |

| 2,3-Di-O-benzyl-D-glucopyranosiduronic Acid | Dibenzyloxy Glucopyranoside | Different reactivity profile due to two benzyl groups |

| 2,3,4-Tri-O-acetyl-D-glucopyranosiduronic Acid | Acetylated Glucopyranoside | Acetate protecting groups affecting solubility |

The unique combination of multiple benzyl groups and the trichloroacetimidate functionality in TBAT enhances its reactivity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.